molecular formula C23H29F3N2OS B4294633 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol

2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol

Cat. No.: B4294633
M. Wt: 438.6 g/mol
InChI Key: DULNJEIFPAZNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol is an organic compound that features a phenolic core substituted with tert-butyl groups and a thioether linkage to a pyrrolidinyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the hydroxyl group.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents in the presence of a catalyst.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a stabilizer in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its antioxidant properties could be explored for therapeutic applications, particularly in preventing oxidative stress-related diseases.

    Industry: The compound can be used as an additive in materials to enhance their stability and performance.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the thioether linkage and pyrrolidinyl-pyridine moiety can interact with various biological macromolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol is unique due to its combination of tert-butyl groups, thioether linkage, and pyrrolidinyl-pyridine moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-ditert-butyl-4-(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N2OS/c1-22(2,3)14-11-13(12-15(18(14)29)23(4,5)6)30-19-16(24)20(26)27-21(17(19)25)28-9-7-8-10-28/h11-12,29H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULNJEIFPAZNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C(=NC(=C2F)F)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol
Reactant of Route 3
Reactant of Route 3
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol
Reactant of Route 4
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol
Reactant of Route 5
Reactant of Route 5
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol
Reactant of Route 6
Reactant of Route 6
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]sulfanyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.